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DL-ALANINE (2-13C)

Cat. No.: B1580370
M. Wt: 90.09
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Description

Significance of Stable Isotope Labeling in Contemporary Metabolic Research

Stable isotope labeling is a powerful technique that underpins much of modern metabolic research. By replacing an atom in a molecule with its heavier, non-radioactive isotope (such as replacing a 12C atom with a 13C atom), scientists can create a tracer that is chemically identical to its natural counterpart but distinguishable by analytical instruments like mass spectrometers and nuclear magnetic resonance (NMR) spectrometers. otsuka.co.jpmedchemexpress.com This allows for the safe, non-invasive tracking of metabolic pathways in living systems, from single cells to whole organisms. otsuka.co.jp

The application of stable isotope tracers has revolutionized our ability to:

Elucidate complex metabolic pathways: By following the journey of the labeled atoms, researchers can map out new or poorly understood biochemical routes.

Quantify metabolic fluxes: This involves measuring the rate of turnover of metabolites in a pathway, providing a dynamic view of metabolic activity that cannot be obtained from simply measuring metabolite concentrations. biorxiv.org

Investigate metabolic disorders: Researchers can identify metabolic bottlenecks or rerouting of pathways associated with diseases like cancer, diabetes, and neurological disorders.

Rationale for Utilizing DL-ALANINE (2-13C) as a Metabolic Tracer

The choice of which molecule to label and at which position is critical for answering specific biological questions. DL-ALANINE (2-13C) is particularly insightful because the label is on the alpha-carbon (C-2), the backbone of the amino acid. Alanine (B10760859) is a key player in cellular metabolism, acting as a crucial link between glycolysis and the tricarboxylic acid (TCA) cycle through its interconversion with pyruvate (B1213749).

When DL-ALANINE (2-13C) is introduced into a biological system, the 13C label on the second carbon allows researchers to specifically probe the fate of the alanine carbon skeleton. This provides valuable information on:

Pyruvate metabolism: The conversion of alanine to pyruvate means the 13C label is transferred to the C-2 position of pyruvate. Subsequent metabolic reactions of pyruvate, such as its entry into the TCA cycle via pyruvate dehydrogenase or pyruvate carboxylase, can be tracked.

TCA Cycle Dynamics: The labeled carbon from pyruvate enters the TCA cycle, leading to its incorporation into various intermediates like citrate (B86180), α-ketoglutarate, and glutamate (B1630785). Analyzing the specific positions of the 13C label in these molecules reveals the relative activities of different enzymatic pathways. nih.gov

Gluconeogenesis: As a major gluconeogenic amino acid, the carbon from alanine can be traced into newly synthesized glucose, allowing for the quantification of this process. nih.gov

Metabolic Compartmentation: In complex tissues like the brain, using [2-13C]alanine has helped to uncover evidence of metabolic channeling, where metabolites are passed directly between enzymes in a complex, a so-called "metabolon". nih.gov This can reveal how different cell types, such as neurons and glial cells, have distinct metabolic roles. nih.gov

Overview of Key Research Domains Employing DL-ALANINE (2-13C)

The unique insights provided by DL-ALANINE (2-13C) have made it a valuable tool in several key areas of biomedical research:

Metabolic Flux Analysis (MFA): This is a primary application where the compound is used to determine the rates of various metabolic pathways in cells or tissues. medchemexpress.commedchemexpress.com By measuring the incorporation of the 13C label into downstream metabolites, researchers can build detailed quantitative models of cellular metabolism. frontiersin.org

Neuroscience: The study of brain metabolism has benefited significantly from the use of 13C-labeled alanine. It has been instrumental in investigating the metabolic interplay between neurons and glial cells, and in understanding how this relationship is altered in neurological diseases. nih.gov

Diabetes and Liver Metabolism Research: Given alanine's central role in the glucose-alanine cycle and gluconeogenesis, DL-ALANINE (2-13C) is used to study how these processes are regulated in healthy and diabetic states. medchemexpress.comnih.gov

Biomolecular NMR: In the field of Nuclear Magnetic Resonance, DL-ALANINE (2-13C) is used as a probe to study protein structure and dynamics, as well as for metabolomics studies to identify and quantify metabolites in biological samples. isotope.com

Detailed Research Findings

The utility of DL-ALANINE (2-13C) as a metabolic tracer is best illustrated by the specific patterns of label incorporation into downstream metabolites. When cells are incubated with DL-ALANINE (2-13C), the 13C label is transferred through a series of enzymatic reactions, and the resulting distribution of the label provides quantitative information about the activity of these pathways.

The table below summarizes typical findings from such an experiment in a cellular system with an active TCA cycle, such as in brain slices.

MetaboliteLabeled Carbon Position(s)Metabolic Pathway ImplicatedSignificance of Labeling Pattern
PyruvateC2Alanine AminotransferaseDirect conversion from alanine, indicating entry into central carbon metabolism.
Lactate (B86563)C2Lactate DehydrogenaseReflects equilibrium with the pyruvate pool and glycolytic activity.
GlutamateC4, C3, C2TCA CycleLabeling at C4 indicates entry via pyruvate dehydrogenase, while labeling at C2 and C3 points to pyruvate carboxylase activity and multiple turns of the cycle. nih.gov
GlutamineC4, C3, C2Glutamine SynthetaseIndicates glial-specific metabolism in the brain, as this enzyme is primarily located in astrocytes. nih.gov
AspartateC2, C3TCA CycleReflects the labeling pattern of oxaloacetate, a key TCA cycle intermediate.

Properties

Molecular Weight

90.09

Purity

98%

Origin of Product

United States

Synthetic Strategies and Isotopic Enrichment Methodologies for Dl Alanine 2 13c

Stereospecific and Regiospecific Labeling Approaches for Alanine (B10760859) Isotopomers

The synthesis of alanine isotopomers, particularly with enrichment at a specific carbon atom, requires carefully designed strategies to control the position of the isotopic label.

Synthesis of DL-ALANINE with Carbon-13 Enrichment at the C-2 Position

The chemical synthesis of DL-Alanine (2-¹³C) involves the introduction of a ¹³C atom specifically at the alpha-carbon (C-2) of the alanine molecule. One established method for preparing racemic alanine is the Strecker synthesis, which involves the reaction of an aldehyde with ammonium (B1175870) chloride and sodium cyanide. wikipedia.orgorgsyn.org To achieve labeling at the C-2 position, a ¹³C-labeled cyanide source, such as potassium cyanide (K¹³CN), is a crucial precursor. researchgate.netscispace.com

Another synthetic route is the ammonolysis of 2-bromopropanoic acid. wikipedia.org In this case, the starting 2-bromopropanoic acid must be synthesized with the ¹³C label at the C-2 position. This can be achieved through various organic reactions starting from simpler ¹³C-labeled precursors.

Precursor Design and Chemical Reaction Pathways for 2-13C Incorporation

The successful incorporation of ¹³C at the C-2 position hinges on the selection of appropriate labeled precursors and reaction pathways.

For the Strecker synthesis, the key precursor is a ¹³C-labeled cyanide. The reaction proceeds as follows:

Acetaldehyde reacts with ammonia (B1221849) to form an imine.

The imine is then attacked by the ¹³C-labeled cyanide ion to form an α-aminonitrile.

Subsequent hydrolysis of the nitrile group yields the desired DL-Alanine (2-¹³C).

Alternatively, starting with a precursor already containing the ¹³C at the desired position is a common strategy. For example, the synthesis can begin with [2-¹³C]propionic acid. This labeled acid can then be brominated at the alpha position to yield [2-¹³C]-2-bromopropanoic acid, which upon ammonolysis, produces DL-Alanine (2-¹³C).

Biosynthetic approaches, while often used for producing L-amino acids, can also be employed. vulcanchem.com By providing a ¹³C-labeled precursor in a cell-free protein synthesis system, it is possible to produce labeled alanine. nih.gov For instance, using [2-¹³C]-pyruvate as a precursor in a system containing alanine aminotransferase can lead to the formation of [2-¹³C]-alanine. wikipedia.orgnih.gov

Interactive Table 1: Precursors and Reactions for DL-ALANINE (2-13C) Synthesis

PrecursorReaction TypeKey ReagentsProduct
AcetaldehydeStrecker SynthesisNH₄Cl, K¹³CNDL-Alanine (2-¹³C)
[2-¹³C]Propionic AcidBromination, AmmonolysisBr₂, NH₃DL-Alanine (2-¹³C)
[2-¹³C]PyruvateReductive AminationNH₃, NADH, Alanine DehydrogenaseL-Alanine (2-¹³C)

Isotopic Purity Assessment and Verification Methods

Ensuring the isotopic purity and the specific location of the ¹³C label in the final product is critical for its application. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary analytical tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR is a powerful technique for determining the exact position of the ¹³C label. wikipedia.org The chemical shift of the carbon atom in the NMR spectrum provides unambiguous evidence of its location within the molecule. For DL-Alanine (2-¹³C), a significantly enhanced signal will be observed for the C-2 carbon compared to a sample with natural abundance ¹³C. nih.gov The isotopic enrichment can be quantified by comparing the integral of the ¹³C signal to that of an internal standard or by using advanced pulse sequences. acs.orgnih.gov

Mass Spectrometry (MS): Mass spectrometry is used to determine the isotopic enrichment of the compound. wikipedia.org By comparing the mass spectrum of the labeled alanine with that of an unlabeled standard, the increase in the molecular weight due to the ¹³C isotope can be observed. High-resolution mass spectrometry can confirm the elemental composition and the mass of the isotopically labeled molecule with high accuracy. Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique used to determine the precise ratio of ¹³C to ¹²C. wikipedia.org

Interactive Table 2: Analytical Methods for Isotopic Purity Verification

Analytical TechniqueInformation ObtainedKey Parameters
¹³C NMR SpectroscopyPosition of ¹³C label, Isotopic enrichmentChemical shift, Signal intensity
Mass Spectrometry (MS)Molecular weight, Isotopic enrichmentMass-to-charge ratio (m/z)
Isotope Ratio Mass Spectrometry (IRMS)Precise ¹³C/¹²C ratioDelta value (δ¹³C)

Considerations for Isotopic Fidelity in Biosynthetic Pathways

When using ¹³C-labeled compounds like DL-Alanine (2-¹³C) in biological studies, it is crucial to consider the stability of the isotopic label and the potential for isotopic scrambling.

Isotopic fidelity refers to the maintenance of the ¹³C label at its original position throughout a metabolic pathway. Alanine is a central metabolite involved in various biochemical reactions, including transamination to form pyruvate (B1213749). wikipedia.orglibretexts.org The C-2 position of alanine is directly converted to the C-2 position of pyruvate. This pyruvate can then enter the tricarboxylic acid (TCA) cycle or be used in other biosynthetic pathways.

Isotope scrambling, the redistribution of the ¹³C label to other positions within the molecule or to other molecules, can occur through various metabolic reactions. copernicus.org For example, if the [2-¹³C]-pyruvate derived from [2-¹³C]-alanine enters the TCA cycle, the label can be distributed to various intermediates of the cycle. However, for many short-term metabolic studies, the label at the C-2 position of alanine is considered relatively stable, allowing for reliable tracing of its metabolic fate. nih.gov Careful experimental design and analysis of multiple metabolites are necessary to account for any potential scrambling and to accurately interpret the results of tracer studies. oup.com

Applications of Dl Alanine 2 13c in Metabolic Pathway Elucidation

Tracking Carbon Flux in Central Carbon Metabolism

DL-ALANINE (2-13C) serves as a powerful tool for elucidating the flow, or flux, of carbon through central carbon metabolism. Once introduced into a cell, it is readily converted to pyruvate (B1213749), with the ¹³C label at the second carbon position ([2-¹³C]pyruvate). Pyruvate is a critical hub in metabolism, standing at the crossroads of glycolysis, gluconeogenesis, and the Tricarboxylic Acid (TCA) cycle. Tracking the fate of the ¹³C label from [2-¹³C]pyruvate allows for the quantitative analysis of the rates of interconnected metabolic pathways. embopress.org

Glycolytic and Gluconeogenic Pathways Analysis

The reversible nature of many reactions in glycolysis and its opposing pathway, gluconeogenesis, creates complex metabolic dynamics. DL-ALANINE (2-13C) is instrumental in dissecting these pathways by tracing the incorporation of its labeled carbon into key intermediates. mdpi.com Alanine's entry into central metabolism via pyruvate makes it an ideal tracer for studying gluconeogenesis, the process of generating glucose from non-carbohydrate precursors. biorxiv.org

When DL-ALANINE (2-13C) is used as a gluconeogenic substrate, it forms [2-¹³C]pyruvate, which is then converted to [2-¹³C]phosphoenolpyruvate (PEP). As PEP is metabolized up the gluconeogenic pathway, it will result in specifically labeled triose phosphates. The appearance of the ¹³C label in positions other than the one predicted by the direct forward flux is indicative of the reverse reaction through TPI. osti.gov This allows researchers to measure the bidirectionality of the TPI reaction, revealing the degree of cycling at this step. Isotopic tracers have been successfully used to establish a qualitative link between the labeling pattern of upstream metabolites like fructose-1,6-bisphosphate and the reversibility of aldolase (B8822740) and TPI reactions. nih.gov

Pyruvate kinase (PK) catalyzes the final, largely irreversible step of glycolysis, converting PEP to pyruvate. However, a "futile cycle" can exist where pyruvate is converted back to PEP (via pyruvate carboxylase and PEPCK) and then flows back to pyruvate through PK. Using ¹³C-labeled alanine (B10760859) allows for the measurement of this pyruvate cycle. nih.govpnas.org

When [2-¹³C]alanine provides [2-¹³C]pyruvate, this pyruvate can enter the TCA cycle via pyruvate carboxylase to form [2-¹³C]oxaloacetate. This oxaloacetate can then be decarboxylated to form [2-¹³C]PEP. If this labeled PEP molecule cycles back through pyruvate kinase, it reforms [2-¹³C]pyruvate. However, within the TCA cycle, the symmetric nature of intermediates like succinate (B1194679) and fumarate (B1241708) can lead to a "scrambling" of the ¹³C label in the oxaloacetate pool. diabetesjournals.org This scrambled oxaloacetate, when converted to PEP and then pyruvate, will have the ¹³C label in a different position. By comparing the concentration of ¹³C at the scrambled versus the original position in alanine (which is in equilibrium with pyruvate), researchers can quantify the flux through pyruvate kinase relative to the net gluconeogenic flux. nih.govpnas.org For instance, a study in rat hepatocytes using [3-¹³C]alanine found that the flux through pyruvate kinase was significantly different between euthyroid and hyperthyroid states, a distinction made possible by this isotopic approach. pnas.org

Table 1: Research Findings on Pyruvate Kinase Flux This table is interactive. You can sort and filter the data.

Organism/Cell TypeTracerKey FindingReference
Rat Hepatocytes (Hyperthyroid)[3-¹³C]alaninePyruvate kinase flux was 60% of the gluconeogenic flux. nih.govpnas.org
Rat Hepatocytes (Euthyroid Control)[3-¹³C]alaninePyruvate kinase flux was 25% of the gluconeogenic flux. nih.govpnas.org
Rat Liver (Post-glucose ingestion)[1-¹³C]glucosePyruvate kinase flux was approximately 40% relative to total pyruvate utilization. nih.gov
Bidirectional Flux Assessment in Triose Phosphate (B84403) Interconversion

Tricarboxylic Acid (TCA) Cycle Interrogation

The TCA cycle is the central engine of cellular respiration. DL-ALANINE (2-13C) provides a window into this cycle by tracing the fate of its carbon backbone after conversion to [2-¹³C]pyruvate, which can then form either acetyl-CoA or oxaloacetate. diabetesjournals.org

Anaplerosis refers to the replenishment of TCA cycle intermediates that are withdrawn for biosynthesis, while cataplerosis is the removal of these intermediates. nih.gov The conversion of pyruvate to oxaloacetate by pyruvate carboxylase is a primary anaplerotic pathway. nih.gov DL-ALANINE (2-13C) is an excellent tracer for this process. The [2-¹³C]pyruvate derived from it is carboxylated to form [2-¹³C]oxaloacetate, directly introducing the label into the TCA cycle pool. diabetesjournals.org

Tracking this ¹³C label as it appears in metabolites derived from TCA cycle intermediates, such as aspartate (from oxaloacetate) and glutamate (B1630785) (from α-ketoglutarate), allows for the quantification of anaplerotic and cataplerotic fluxes. diabetesjournals.orgphysiology.org For example, the appearance of asymmetrically labeled malate (B86768) and aspartate following the administration of hyperpolarized [1-¹³C]pyruvate indicated high rates of anaplerotic pyruvate carboxylase activity in perfused mouse livers. pnas.org Similarly, studies in fasted pigs using [U-¹³C]glucose infusion analyzed the labeling of amino acids like alanine, aspartate, and glutamate to estimate the fractional contribution of pyruvate carboxylase to the hepatic oxaloacetate flux, a key anaplerotic rate. physiology.org This analysis is crucial for understanding how cells maintain TCA cycle function while supporting biosynthetic needs, especially under varying physiological conditions like fasting or exercise. physiology.orgresearchgate.net

Pyruvate stands at a critical metabolic node, with its carbon skeleton being directed either towards replenishing the oxaloacetate pool via pyruvate carboxylase (PC) or towards oxidation by entering the TCA cycle as acetyl-CoA via pyruvate dehydrogenase (PDH). mdpi.com DL-ALANINE (2-13C) allows researchers to quantify the flux through these two competing pathways.

When [2-¹³C]alanine is metabolized, it forms [2-¹³C]pyruvate. The PDH-mediated conversion of this molecule results in [1-¹³C]acetyl-CoA, which then condenses with oxaloacetate. In contrast, the PC-mediated reaction produces [2-¹³C]oxaloacetate. diabetesjournals.org By analyzing the specific labeling patterns (isotopomers) in TCA cycle intermediates and related amino acids like glutamate, the relative contributions of pyruvate to the acetyl-CoA and oxaloacetate pools can be determined. diabetesjournals.orgphysiology.org For example, ¹³C NMR studies in a clonal pancreatic β-cell line using [3-¹³C]alanine demonstrated substantial oxidative metabolism, tracing the label into glutamate, which reflects the entry of alanine-derived carbon into the TCA cycle. diabetesjournals.org In another study, the labeling of amino acids isolated from VLDL apoB-100 was used to calculate that pyruvate dehydrogenase contributed about 20% of the hepatic acetyl-CoA pool in fasted infant pigs. physiology.org

Table 2: Research Findings on Pyruvate Contribution to TCA Cycle Pools This table is interactive. You can sort and filter the data.

Organism/ModelTracer(s)Key FindingReference
Fasted Infant Pigs[U-¹³C]glucosePyruvate dehydrogenase contributed 20% of the hepatic acetyl-CoA. The contribution of pyruvate carboxylase to oxaloacetate flux was estimated at 31-36%. physiology.org
Adult Mice (High Carb Diet)[U-¹³C]glucoseGlucose (via pyruvate) contributed 33% of the liver acetyl-CoA pool and 66% of the muscle acetyl-CoA pool. nih.gov
Adult Mice (Low Carb Diet)[U-¹³C]glucoseGlucose contribution to acetyl-CoA was significantly lowered in the liver and muscle compared to the high carbohydrate diet. nih.gov
Perfused Mouse Liver[U-¹³C]pyruvateAnaplerosis via pyruvate carboxylase was sevenfold greater than flux through pyruvate dehydrogenase. pnas.org
Anaplerotic and Cataplerotic Flux Measurements

Pentose (B10789219) Phosphate Pathway Activity Profiling

While DL-ALANINE (2-13C) is not a direct substrate for the pentose phosphate pathway (PPP), its metabolic conversion to pyruvate allows for indirect assessment of PPP activity. The ¹³C label from DL-ALANINE (2-13C) enters the central carbon metabolism as [2-¹³C]pyruvate. This labeled pyruvate can then be used to probe the relative contributions of glycolysis and the PPP to glucose metabolism.

In studies utilizing ¹³C-labeled glucose, the labeling patterns of downstream metabolites like alanine can reveal the relative fluxes through the Embden-Meyerhof-Parnas (EMP) pathway and the PPP. asm.org For instance, when [1-¹³C]glucose is the tracer, the EMP pathway produces [1-¹³C]pyruvate, while the PPP results in unlabeled pyruvate. asm.org The subsequent labeling pattern of alanine, which is synthesized from pyruvate, provides a quantitative measure of the activity of these pathways. asm.org Although direct tracing from DL-ALANINE (2-13C) into the PPP is not the primary application, its role in understanding the broader network of central carbon metabolism, which includes the PPP, is significant. The integration of data from various labeled substrates, including DL-ALANINE (2-13C), is crucial for a comprehensive understanding of metabolic pathway utilization. gmpc-akademie.de

Amino Acid Metabolism and Interconversion Studies

DL-ALANINE (2-13C) is an invaluable tool for investigating the dynamics of amino acid metabolism, particularly the interconversions involving alanine, pyruvate, and other key amino acids.

Glucose-Alanine Cycle Dynamics

The glucose-alanine cycle is a critical inter-organ metabolic loop that facilitates the transport of nitrogen from peripheral tissues, such as muscle, to the liver for urea (B33335) synthesis, while recycling carbon skeletons for gluconeogenesis. david-bender.co.ukmedchemexpress.comchemsrc.com DL-ALANINE (2-13C) can be employed to study the kinetics and regulation of this cycle. By introducing labeled alanine into the system, researchers can trace its uptake by the liver, its conversion to pyruvate, and the subsequent synthesis of glucose (gluconeogenesis). This provides insights into the rate of nitrogen transport and hepatic glucose production under various physiological and pathological conditions. david-bender.co.uk The cycle involves the transamination of pyruvate in muscle to form alanine, which is then released into the bloodstream and taken up by the liver. david-bender.co.uk In the liver, alanine is converted back to pyruvate, which can then be used for glucose synthesis. david-bender.co.uk

Alanine Transaminase Activity and Pyruvate-Glutamate Interconversion

Alanine transaminase (ALT), also known as glutamate-pyruvate transaminase (GPT), is a key enzyme that catalyzes the reversible transfer of an amino group from alanine to α-ketoglutarate, producing pyruvate and glutamate. researchgate.netmedchemexpress.com This reaction is central to linking amino acid and carbohydrate metabolism.

Using DL-ALANINE (2-13C), the activity of ALT can be directly monitored. The ¹³C label from [2-¹³C]alanine will be incorporated into the C2 position of pyruvate. The rate of appearance of [2-¹³C]pyruvate and the corresponding transfer of the amino group to form glutamate can be quantified, providing a direct measure of ALT flux. nih.gov Studies have shown that in the presence of glutamate, the conversion of pyruvate to alanine is a key reaction, highlighting the role of ALT in amino acid synthesis. nih.gov Conversely, the conversion of alanine and α-ketoglutarate to pyruvate and glutamate is also readily observed. nih.gov This interconversion is crucial for maintaining the balance of amino acid pools and providing intermediates for the TCA cycle. nih.gov

Formation of Downstream Metabolites (e.g., Lactate (B86563), Glutamate, Aspartate, Acetate)

The metabolic fate of the carbon backbone of alanine extends beyond pyruvate. Following its conversion from DL-ALANINE (2-13C) to [2-¹³C]pyruvate, the ¹³C label can be traced into a variety of downstream metabolites, providing a comprehensive picture of cellular metabolism.

Lactate: Pyruvate can be reduced to lactate by lactate dehydrogenase. The appearance of [2-¹³C]lactate provides a measure of glycolytic activity and the cellular redox state. diabetesjournals.org

Glutamate: [2-¹³C]pyruvate can enter the tricarboxylic acid (TCA) cycle via pyruvate dehydrogenase, forming [1-¹³C]acetyl-CoA. Condensation with oxaloacetate leads to the formation of ¹³C-labeled citrate (B86180) and subsequently [1-¹³C]α-ketoglutarate. Transamination or reductive amination of [1-¹³C]α-ketoglutarate results in the formation of [1-¹³C]glutamate. diabetesjournals.orgresearchgate.net

Aspartate: The ¹³C label can also appear in aspartate. Within the TCA cycle, labeled intermediates can lead to the formation of labeled oxaloacetate, which can then be transaminated to form ¹³C-labeled aspartate. diabetesjournals.org

Acetate: The detection of [2-¹³C]acetate indicates the conversion of pyruvate to acetyl-CoA, which can then be hydrolyzed to acetate. diabetesjournals.org

The analysis of the isotopic enrichment in these metabolites allows for the quantification of the relative fluxes through different metabolic pathways originating from alanine. For example, studies in glioblastoma cells using [3-¹³C]alanine have shown significant ¹³C enrichment in lactate, citrate, glutamate, malate, and aspartate, demonstrating the capacity of these cancer cells to utilize alanine as an energy source. researchgate.net

Stable Isotope Tracing for Metabolic Flux Analysis (MFA)

DL-ALANINE (2-13C) is a valuable tracer for ¹³C-Metabolic Flux Analysis (¹³C-MFA), a powerful technique used to quantify intracellular metabolic fluxes. springernature.comresearchgate.net ¹³C-MFA relies on the measurement of isotopic labeling patterns in metabolites after feeding cells a ¹³C-labeled substrate. researchgate.netnih.gov

Experimental Design for 13C-MFA with DL-ALANINE (2-13C)

A typical ¹³C-MFA experiment using DL-ALANINE (2-13C) involves several key steps:

Cell Culture and Tracer Introduction: Cells are cultured under specific conditions and then switched to a medium containing DL-ALANINE (2-13C) as the tracer. The concentration of the tracer and the duration of the labeling experiment are critical parameters that need to be optimized. vanderbilt.edu

Sample Collection and Metabolite Extraction: At various time points, or at a metabolic and isotopic steady state, cells are harvested, and intracellular metabolites are extracted. researchgate.net

Isotopomer Analysis: The extracted metabolites are analyzed using techniques such as gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy to determine the mass isotopomer distributions (the relative abundances of molecules with different numbers of ¹³C atoms). springernature.comresearchgate.net

Computational Modeling: The experimental labeling data, along with other measured rates (e.g., nutrient uptake and product secretion), are then used as inputs for a computational model of the cell's metabolic network. frontiersin.org This model includes the stoichiometry of the biochemical reactions and the atom transitions for each reaction. frontiersin.org

Flux Estimation: By fitting the model-simulated labeling patterns to the experimentally measured data, the intracellular fluxes can be estimated. researchgate.net

The use of multiple tracers in parallel experiments, for instance, using both ¹³C-labeled glucose and DL-ALANINE (2-13C), can significantly improve the precision and scope of the flux analysis. springernature.comphysiology.org This approach provides a more comprehensive view of the metabolic network by constraining different parts of the network with different labeled substrates.

Interactive Data Table: Example of Research Findings on Downstream Metabolites from Labeled Alanine

Below is a table summarizing the observed ¹³C enrichment in various metabolites in different cell types after incubation with labeled alanine.

Cell TypeLabeled Alanine IsotopeObserved Labeled MetabolitesKey Findings
Glioblastoma Cells[3-¹³C]alanineLactate, Citrate, Glutamate, Malate, AspartateDemonstrates the ability of glioblastoma cells to utilize alanine as a fuel source for the TCA cycle and biosynthesis. researchgate.net
Pancreatic β-CellsL-AlanineLactate, Glutamate, AspartateShows rapid conversion of alanine to pyruvate and subsequent metabolism through the TCA cycle. diabetesjournals.org
Human Erythrocytes---Alanine (from [U-¹³C]glucose)Confirms de novo synthesis of alanine, indicating active aminotransferase activity. nih.gov

Mathematical Modeling and Computational Approaches for Flux Estimation

The use of DL-Alanine (2-13C) as a stable isotope tracer is a cornerstone of Metabolic Flux Analysis (MFA), a powerful technique for quantifying the rates (fluxes) of intracellular metabolic reactions. nih.gov The fundamental principle of ¹³C-MFA is to introduce a substrate with a known ¹³C labeling pattern into a biological system and then measure the distribution of the ¹³C label throughout the metabolic network. vanderbilt.edu This information, however, does not directly yield metabolic fluxes. Instead, it serves as a critical input for sophisticated mathematical models and computational algorithms designed to deduce these fluxes. frontiersin.orgnih.gov

When DL-Alanine (2-13C) is introduced to cells, the L-alanine component is readily metabolized. A primary route involves its conversion to pyruvate via the alanine aminotransferase reaction. This introduces pyruvate labeled with ¹³C at the C-2 position into the central carbon metabolism. This labeled pyruvate can then enter various key pathways, including the Tricarboxylic Acid (TCA) cycle, gluconeogenesis, or be converted into other amino acids. The specific position of the ¹³C label on the alanine molecule is crucial, as the subsequent scrambling and redistribution of this labeled carbon atom among downstream metabolites provide a distinct signature of the metabolic pathways that were active. tum.de

The core of flux estimation lies in a computational procedure that seeks to reconcile the experimentally measured labeling patterns of metabolites with the patterns predicted by a metabolic network model. nih.gov This process can be summarized as follows:

Metabolic Network Model Construction : A detailed model of the relevant metabolic pathways is constructed. This model includes the stoichiometry of all considered reactions and the specific carbon atom transitions for each reaction, which dictate how carbon atoms are rearranged from substrates to products. frontiersin.orgnih.gov

Isotopic Labeling Simulation : Given a set of assumed metabolic fluxes, the model simulates the flow of the ¹³C tracer through the network to predict the resulting mass isotopomer distributions (MIDs) for measurable metabolites, such as other amino acids or metabolic intermediates. nih.gov

Iterative Fitting and Optimization : The computationally predicted MIDs are compared to the experimentally measured MIDs (typically obtained via mass spectrometry or NMR). An objective function, often based on a least-squares minimization, quantifies the difference between the simulated and measured data. frontiersin.orgnih.gov An iterative algorithm then adjusts the flux values and repeats the simulation until the difference is minimized, yielding the best-fit flux distribution that explains the observed labeling data. nih.gov

Various computational frameworks, such as those based on isotopomers, cumomers, or elementary metabolite units (EMUs), have been developed to handle the complexity of these calculations and improve computational efficiency. nih.govnih.gov These approaches allow for the analysis of complex networks with features like reversible reactions, parallel pathways, and subcellular compartmentalization. nih.govfrontiersin.org

The table below outlines the essential components of the mathematical modeling process for flux estimation using a tracer like DL-Alanine (2-13C).

ComponentDescriptionExample with DL-Alanine (2-13C)
Tracer Input The specific ¹³C-labeled substrate introduced into the system.100% labeled DL-Alanine (2-13C) is supplied as a carbon and nitrogen source.
Metabolic Model A stoichiometric model of cellular reactions, including carbon atom transitions. frontiersin.orgIncludes glycolysis, TCA cycle, anaplerotic reactions, and amino acid biosynthesis pathways. nih.gov
Measurement Data Experimental measurements of extracellular fluxes and intracellular labeling patterns. vanderbilt.eduMeasurement of alanine uptake rate; GC-MS analysis of mass isotopomers of protein-derived amino acids like glutamate and aspartate. nih.gov
Computational Algorithm Software that iteratively adjusts flux values to minimize the error between simulated and measured labeling data. nih.govAn EMU-based algorithm estimates fluxes and calculates confidence intervals. nih.gov
Flux Map Output The estimated set of intracellular metabolic fluxes that best explains the experimental data.A quantitative map showing the flux through the TCA cycle, pyruvate carboxylase, and other central pathways. nih.gov

This interactive table summarizes the key inputs and outputs in ¹³C metabolic flux analysis.

Ultimately, the combination of stable isotope labeling with DL-Alanine (2-13C) and computational modeling provides a detailed, quantitative snapshot of cellular metabolism in action, revealing how cells partition carbon for energy production, biosynthesis, and other vital functions. researchgate.net

Evaluation of Tracer Performance and Precision in Flux Determination

The accuracy and precision of the fluxes estimated through ¹³C-MFA are critically dependent on the choice of the isotopic tracer. nih.gov A well-chosen tracer will propagate the ¹³C label through the metabolic network in a way that makes the resulting labeling patterns highly sensitive to changes in specific fluxes. Conversely, a suboptimal tracer may produce ambiguous labeling patterns, leading to large confidence intervals and poorly resolved flux estimates. nih.gov Therefore, evaluating the performance of different tracers, including specifically labeled ones like DL-Alanine (2-13C), is essential for designing informative MFA experiments. nih.gov

The performance of a tracer is determined by its ability to generate unique and informative labeling patterns in key metabolites. nih.gov For instance, the introduction of ¹³C at the C-2 position of alanine (and subsequently pyruvate) provides distinct information compared to a tracer labeled at the C-1 or C-3 position. When 2-¹³C-pyruvate enters the TCA cycle via pyruvate dehydrogenase, it becomes 1-¹³C-acetyl-CoA. This label's journey through the cycle can be tracked to resolve fluxes within the TCA cycle and related anaplerotic pathways.

Computational simulations are frequently used to evaluate and compare the performance of various isotopic tracers before any experiments are conducted. nih.gov The general methodology involves:

Defining a plausible metabolic flux map for the biological system under study.

Simulating the expected mass isotopomer distribution measurements for a variety of different ¹³C tracers.

Introducing realistic measurement errors into the simulated data.

Re-estimating the metabolic fluxes and their statistical confidence intervals for each tracer.

Tracers that consistently yield the smallest confidence intervals for a particular flux or pathway are considered superior for that specific analytical purpose. nih.gov Research has shown that no single tracer is optimal for all fluxes; instead, the best choice depends on the specific metabolic pathway of interest. For example, studies comparing various glucose and glutamine tracers have demonstrated that [1,2-¹³C₂]glucose is highly effective for elucidating fluxes in the pentose phosphate pathway (PPP), while uniformly labeled [U-¹³C₅]glutamine is preferred for analyzing the TCA cycle. nih.govnih.gov

The table below provides a comparative overview of the utility of different tracer-labeling positions for determining fluxes in major metabolic pathways, illustrating the specialized role a tracer like DL-Alanine (2-13C) would play.

Pathway of InterestOptimal Tracer Example(s)Rationale & Information GainedUtility of Alanine (2-13C)
Glycolysis / Pentose Phosphate Pathway (PPP) [1,2-¹³C₂]glucoseMaximizes the number of unique isotopomers generated through the PPP vs. glycolysis, allowing for precise determination of the PPP/glycolysis split ratio. nih.govLimited direct utility for the upper part of these pathways, but provides a crucial entry point into lower glycolysis (pyruvate).
TCA Cycle [U-¹³C₅]glutamine, [2-¹³C]glucose[U-¹³C₅]glutamine enters the cycle as α-ketoglutarate, effectively labeling intermediates. nih.gov [2-¹³C]glucose labels acetyl-CoA at C1, providing information on the first span of the cycle.High. Enters as 2-¹³C-pyruvate, which is converted to 1-¹³C-acetyl-CoA, directly informing on pyruvate dehydrogenase flux and the first half of the TCA cycle.
Anaplerotic Reactions (e.g., Pyruvate Carboxylase) [1-¹³C]glucose, [U-¹³C₅]glutamineThe fate of the C1 label of pyruvate helps distinguish between pyruvate dehydrogenase (loss of label) and pyruvate carboxylase (retention of label).High. The fate of the C2 label of pyruvate provides a strong signal for pyruvate carboxylase activity, which would generate 3-¹³C-oxaloacetate.
Amino Acid Biosynthesis Varies by amino acid familyTracers are chosen based on the precursor metabolite for the amino acid of interest (e.g., glucose for serine, glutamine for proline).High for alanine itself and for amino acids derived from pyruvate and TCA cycle intermediates (e.g., aspartate, glutamate). nih.gov

This interactive table compares the effectiveness of different ¹³C tracer labeling strategies for analyzing key metabolic networks.

Advanced Spectroscopic Methodologies Utilizing Dl Alanine 2 13c

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a versatile and powerful analytical technique that provides detailed information about molecular structure, dynamics, and metabolic processes. nih.gov It is uniquely capable of tracking stable isotope labels to specific atomic positions, a process known as isotopomer analysis. nih.gov The use of ¹³C-labeled compounds, such as DL-Alanine (2-¹³C), is central to these investigations, allowing researchers to monitor not only the enrichment of metabolites but also to delineate the relative fluxes through competing metabolic pathways. nih.gov While ¹³C has a low natural abundance (1.1%), enriching molecules with this isotope dramatically enhances the NMR signal, enabling detailed metabolic studies. nih.govajol.info

High-resolution ¹³C NMR spectroscopy is a primary method for detecting and quantifying the metabolic fate of ¹³C-labeled substrates. When DL-Alanine (2-¹³C) is introduced into a biological system, the ¹³C label is transferred to other molecules as it is metabolized. For example, through the activity of alanine (B10760859) aminotransferase (ALT), the label can be transferred to pyruvate (B1213749), and subsequently into the Tricarboxylic Acid (TCA) cycle, appearing in metabolites like glutamate (B1630785) and lactate (B86563). cambridge.orgnih.gov

Direct detection ¹³C NMR allows for the simultaneous monitoring of all sites of isotopic substitution. nih.gov The resulting spectra display distinct signals for each carbon atom in a molecule, and the intensity of these signals can be used to quantify the concentration of the labeled metabolites. cambridge.org This method has been successfully used to detect labeled alanine, lactate, glutamate, and glutamine in tissue extracts. cambridge.org Challenges in quantification can arise from ¹³C isotope effects, which cause slight shifts in the frequency of adjacent protons, but advanced spectral fitting routines have been developed to account for these complexities. acs.orgacs.org

MetaboliteKey Enzyme(s)Metabolic Pathway Indicated
[2-¹³C]PyruvateAlanine Aminotransferase (ALT)Amino acid metabolism
[2-¹³C]LactateLactate Dehydrogenase (LDH)Glycolysis / Anaerobic metabolism
[5-¹³C]GlutamatePyruvate Dehydrogenase (PDH), Citrate (B86180) Synthase, etc.TCA Cycle Activity
[¹³C]AspartatePyruvate Carboxylase (PC)Anaplerosis, Glial Metabolism nih.gov

A significant advantage of ¹³C NMR is its ability to perform detailed isotopomer analysis by examining the spin-spin coupling between adjacent ¹³C nuclei. nih.gov An isotopomer is a molecule with a specific distribution of isotopes. cambridge.org When a ¹³C label is incorporated next to another ¹³C atom (either naturally abundant or from another labeled source), the signal for that carbon is split into a multiplet (e.g., a doublet). The pattern and intensity of these multiplets provide a readout of the populations of different ¹³C isotopomers. nih.gov

This "multiplet analysis" is highly sensitive to the relative concentrations of groups of isotopomers and can be used to calculate relative metabolic fluxes. cambridge.org For instance, in studies of cardiac metabolism, the analysis of multiplets in glutamate extracted from tissue perfused with ¹³C-labeled substrates can reveal the relative contributions of different energy sources to the TCA cycle. nih.gov Long-range couplings (e.g., two-bond or three-bond couplings, ²JCC, ³JCC) in highly enriched samples can provide even more detailed information, such as quantifying the enrichment of anaplerotic substrates. nih.gov This technique is powerful because it resolves different isotopomers generated through various metabolic pathways, such as the direct pathway versus the Cori cycle for glucose metabolism.

Multiplet PatternDescriptionMetabolic Inference
Singlet (s)A single peak for a ¹³C-labeled carbon.The adjacent carbon atom is the non-NMR-active ¹²C isotope.
Doublet (d)The peak is split into two smaller peaks.The labeled carbon is bonded to one other ¹³C atom. Indicates flux through a pathway that links two labeled carbons.
Triplet (t)The peak is split into three smaller peaks.The labeled carbon is bonded to two other ¹³C atoms.
Doublet of doublets (dd)The peak is split by two different adjacent ¹³C atoms with different coupling constants.Provides detailed information on the connectivity and history of the carbon backbone. nih.gov

A primary limitation of NMR spectroscopy is its inherently low sensitivity, particularly for nuclei like ¹³C. rsc.org CryoProbe technology represents a major hardware advancement that addresses this challenge by significantly boosting the signal-to-noise ratio (S/N). ucsb.edu This is achieved by cryogenically cooling the radio frequency (RF) coils and preamplifiers of the NMR probe to temperatures around 20 Kelvin (-253°C). nih.gov This extreme cooling drastically reduces thermal electronic noise, which is a major contributor to the background noise in an NMR experiment. nih.govucsb.edu

The result is a dramatic increase in sensitivity. Studies have reported S/N gains of 4-fold to as much as 17-fold for ¹³C detection compared to conventional room-temperature probes. nih.govbruker.com This enhancement translates into a substantial reduction in experiment time—what might take days of signal averaging with a standard probe could potentially be achieved in hours. ucsb.edu For metabolic studies using DL-Alanine (2-¹³C), the enhanced sensitivity of a CryoProbe allows for the detection of low-concentration metabolites that might otherwise be undetectable, providing a more complete picture of metabolic compartmentation and fluxes. nih.gov For example, the use of a CryoProbe enabled the detection of ¹³C-labeled aspartate in cerebral tissue extracts, providing evidence for a specific glial metabolic pathway. nih.gov

ParameterConventional ProbeCryoProbeAdvantage
Signal-to-Noise (S/N) RatioBaselineUp to 17x higher nih.govAbility to detect low-abundance metabolites.
Data Acquisition TimeBaseline (e.g., ~3 days)Up to 20x shorter (e.g., ~40 mins) ucsb.eduGreatly increased experimental throughput.
Operating PrincipleRoom temperature electronicsRF coils and preamplifiers cooled to ~20 K nih.govReduced thermal noise in the detection system.

Hyperpolarization is a revolutionary technique that temporarily increases the polarization of ¹³C nuclei by 10,000 to 100,000 times their normal state. nih.gov This enormous signal enhancement, typically achieved through a process called dissolution Dynamic Nuclear Polarization (dDNP), overcomes the primary sensitivity limitation of ¹³C MRS, enabling the real-time, non-invasive imaging of metabolic pathways in vivo. nih.govmdpi.commdpi.com A ¹³C-labeled substrate, such as [2-¹³C]pyruvate or a related compound like [2-¹³C]alanine, is polarized outside the body and then rapidly dissolved and injected. nih.govstanford.edu The fate of the hyperpolarized ¹³C label can then be tracked dynamically as it is converted into metabolic products. mdpi.com

While much of the research has utilized hyperpolarized [1-¹³C]pyruvate, the principles are directly applicable to other probes. nih.gov The conversion of hyperpolarized pyruvate to products like [1-¹³C]lactate and [1-¹³C]alanine is routinely observed, demonstrating the ability to monitor the flux through lactate dehydrogenase (LDH) and alanine aminotransferase (ALT) in real time. nih.govnih.govpnas.org Using [2-¹³C]pyruvate allows for the detection of downstream TCA cycle metabolites such as citrate and glutamate, as the label at the C2 position is retained during the conversion to acetyl-CoA. nih.gov

The key advantage of hyperpolarized ¹³C MRS/MRI is the ability to monitor metabolic conversions and measure enzyme-catalyzed fluxes as they happen. nih.govplos.org Because the hyperpolarized signal is non-renewable and decays over time (typically within a few minutes), the technique provides a snapshot of rapid, initial metabolic activity following the injection of the probe. tum.de This allows for the direct, non-invasive measurement of unidirectional reaction rates, a feat not easily achieved with other methods. nih.gov

For example, following the injection of hyperpolarized [1-¹³C]pyruvate, distinct peaks for the substrate and its metabolic products—[1-¹³C]lactate, [1-¹³C]alanine, and [¹³C]bicarbonate—can be observed and quantified in spectra acquired every few seconds. nih.govmdpi.commedrxiv.org The rate of appearance of the product signals relative to the substrate signal provides a direct measure of metabolic flux through specific enzymes. nih.govplos.org This has been used extensively to study the "Warburg effect" in tumors, where an elevated conversion of pyruvate to lactate is often observed. nih.govmdpi.com Similarly, monitoring the production of hyperpolarized alanine provides a measure of ALT activity.

SubstrateProductEnzymeMetabolic Information
[1-¹³C]Pyruvate[1-¹³C]LactateLactate Dehydrogenase (LDH)Glycolytic flux, Warburg effect nih.gov
[1-¹³C]Pyruvate[1-¹³C]AlanineAlanine Aminotransferase (ALT)Amino acid synthesis/transamination nih.gov
[1-¹³C]Pyruvate[¹³C]BicarbonatePyruvate Dehydrogenase (PDH)TCA cycle entry, oxidative metabolism nih.govmedrxiv.org
[2-¹³C]Pyruvate[5-¹³C]GlutamatePDH, TCA Cycle EnzymesDownstream TCA cycle activity nih.gov

The application of hyperpolarized ¹³C probes for in vivo metabolic imaging presents a unique set of advantages and challenges. The unprecedented sensitivity allows for metabolic assessments that are beyond the reach of conventional MRI or MRS. nih.gov However, the technology is complex and faces several practical limitations.

Advantages:

Exceptional Sensitivity: The signal is enhanced by several orders of magnitude, enabling the detection of low-concentration metabolites in real time. nih.govresearchgate.net

Metabolic Specificity: It allows for the direct observation of specific enzyme-catalyzed reactions and the measurement of metabolic fluxes. nih.govplos.org

Non-Invasive: The technique provides dynamic metabolic information without the use of ionizing radiation, unlike PET scans. nih.govmdpi.com

Translational Potential: The method has been successfully translated from preclinical models to human clinical trials for applications in oncology, cardiology, and neurology. mdpi.commdpi.com

Challenges:

Transient Signal: The hyperpolarized state is short-lived, with a signal half-life (T₁) on the order of seconds to a few minutes. This creates a limited window for data acquisition. nih.govtum.de

Complex Infrastructure: The dDNP process requires specialized and expensive equipment, including a polarizer that uses very low temperatures (around 1 K) and high magnetic fields. stanford.eduresearchgate.net

Rapid Acquisition Required: The rapid decay of the signal necessitates the use of advanced, fast pulse sequences and imaging techniques to capture the dynamic data effectively. nih.govtum.de

Biological Barriers: The transport of the hyperpolarized probe from the bloodstream into the target tissue (e.g., across the blood-brain barrier) can be a rate-limiting step, influencing the observed metabolic rates. acs.orgnih.gov

AspectDetails
Advantages - Real-time, non-invasive metabolic imaging nih.govmdpi.com
  • High chemical specificity for measuring reaction fluxes nih.gov
  • No ionizing radiation nih.gov
  • Proven clinical translation potential mdpi.com
  • Challenges - Short-lived signal (limited imaging window) nih.govtum.de
  • High cost and complexity of polarization equipment researchgate.net
  • Need for specialized rapid imaging sequences tum.de
  • Probe delivery across biological barriers can be rate-limiting acs.orgnih.gov
  • Hyperpolarized 13C MRS/MRI Applications

    Real-time Monitoring of Metabolic Conversions and Unidirectional Fluxes

    Mass Spectrometry (MS) Based Isotopic Analysis

    Mass spectrometry (MS) stands as a cornerstone analytical technique for isotopic analysis, offering high sensitivity and specificity in the detection and quantification of isotopically labeled molecules. When coupled with chromatographic separation techniques, MS allows for the precise measurement of isotope ratios in complex biological mixtures. The use of compounds specifically labeled with stable isotopes, such as DL-Alanine (2-13C), where the carbon-13 isotope is positioned at the second carbon atom, is fundamental to these methodologies. This specific labeling enables researchers to trace the metabolic fate of the molecule with high precision, providing invaluable insights into biochemical pathways and fluxes.

    Gas Chromatography-Mass Spectrometry (GC-MS) for Isotope Ratio Analysis

    Gas Chromatography-Mass Spectrometry (GC-MS), particularly when interfaced with an isotope ratio mass spectrometer (GC-C-IRMS), is a powerful technique for determining the carbon isotope ratios of individual compounds like alanine. wvu.edu This method is essential for studies analyzing natural isotopic signatures or for tracing the metabolism of 13C-labeled substrates. wvu.edunih.gov

    Methodology and Research Findings: The analysis of non-volatile amino acids such as alanine by GC-MS requires a derivatization step to convert them into volatile compounds suitable for gas chromatography. wvu.edu A common procedure involves derivatization with reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) or through esterification followed by acylation. acs.orgnist.gov

    Once derivatized, the sample is injected into the gas chromatograph. The GC column separates the individual amino acid derivatives based on their physicochemical properties. acs.org The separated compounds then flow into a combustion interface where they are oxidized to CO2 gas. This CO2 is subsequently introduced into the isotope ratio mass spectrometer, which precisely measures the ratio of 13CO2 to 12CO2. nih.gov This ratio is used to calculate the δ13C value, which represents the deviation of the sample's isotope ratio from an international standard. nih.gov

    Research has successfully applied this technique to measure the δ13C of alanine in various biological matrices, including red blood cells and hair, to study dietary patterns and metabolic processes. wvu.edunih.gov For instance, studies have shown a strong correlation between the δ13C of alanine in red blood cells and the intake of sugar-sweetened beverages. nih.gov While these studies often measure natural abundance, the same instrumentation is used to quantify the enrichment of 13C from labeled tracers like DL-Alanine (2-13C) in metabolic experiments. mdpi.com Conventional GC-MS systems can be optimized to detect isotopic enrichment below 1% with appropriate data processing, making them accessible for a wide range of metabolic studies. mdpi.com

    Table 1: Key Steps in GC-C-IRMS for Alanine Isotope Ratio Analysis

    StepDescriptionPurposeReference
    Sample PreparationHydrolysis of proteins to release individual amino acids from biological samples (e.g., hair, plasma).Isolate the amino acid of interest. wvu.edu
    DerivatizationConversion of non-volatile amino acids into volatile derivatives (e.g., trimethylsilyl (B98337) or N-acetyl esters).To enable analysis by gas chromatography. wvu.edualexandraatleephillips.com
    GC SeparationInjection of the derivatized sample onto a GC column (e.g., HP Ultra-1) to separate the amino acid derivatives.Isolate the target analyte from other compounds in the mixture. nih.gov
    CombustionThe separated compound is completely oxidized to CO2 gas in a combustion furnace.To convert the carbon in the analyte into a measurable gas. nih.gov
    IRMS AnalysisThe resulting CO2 gas is introduced into an isotope ratio mass spectrometer to measure the 13C/12C ratio.To determine the precise isotopic composition (δ13C value or isotopic enrichment). nih.govacs.org

    Liquid Chromatography-Mass Spectrometry (LC-MS) in Metabolomics

    Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool in metabolomics, the large-scale study of small molecules within a biological system. mdpi.comupf.edu The use of stable isotope-labeled compounds like DL-Alanine (2-13C) in LC-MS-based metabolomics allows for the dynamic tracking of metabolic pathways, a technique known as stable isotope tracing or metabolic flux analysis. physiology.orgmdpi.com

    Methodology and Research Findings: In a typical LC-MS-based metabolomics experiment using DL-Alanine (2-13C), the labeled amino acid is introduced into a biological system (e.g., cell culture, perfused organ, or whole organism). mdpi.comnih.gov After a specific period, metabolites are extracted from the system. mdpi.com The complex mixture of metabolites is then separated using liquid chromatography, which is particularly well-suited for analyzing a wide range of polar and non-polar compounds found in biological extracts without the need for derivatization. alexandraatleephillips.com

    Following separation, the metabolites enter the mass spectrometer. The MS instrument detects and quantifies the metabolites based on their mass-to-charge ratio (m/z). The incorporation of the 13C atom from DL-Alanine (2-13C) into downstream metabolites results in a mass shift of +1 (or more, depending on the number of labeled atoms incorporated) for each labeled position compared to the corresponding unlabeled molecule. oncotarget.com By tracking these mass shifts, researchers can delineate metabolic pathways and quantify the rate of metabolic reactions (fluxes). mdpi.com For example, tracing 13C from labeled alanine can reveal its contribution to the synthesis of other amino acids, glucose (via gluconeogenesis), and intermediates of the tricarboxylic acid (TCA) cycle. nih.govoncotarget.com

    Targeted LC-MS/MS methods, which focus on a predefined list of metabolites, offer high sensitivity and quantitative accuracy, making them the gold standard for quantitative metabolomics. upf.eduresearchgate.net This approach is crucial for validating metabolic pathways and identifying potential biomarkers for diseases. mdpi.com

    Table 2: General Workflow for LC-MS Based Metabolomics using a 13C Tracer

    PhaseActionObjectiveReference
    Experimental DesignIntroduction of a 13C-labeled substrate (e.g., DL-Alanine (2-13C)) into the biological system.To label the metabolic network. mdpi.com
    Sample Collection & QuenchingRapid collection of samples and halting of all enzymatic activity at specific time points.To capture a snapshot of the metabolic state without isotopic alteration. mdpi.com
    Metabolite ExtractionExtraction of small molecule metabolites from the biological matrix (e.g., cells, plasma).To prepare a sample suitable for LC-MS analysis. mdpi.com
    LC SeparationSeparation of the complex metabolite mixture using a liquid chromatography system.To resolve individual metabolites before MS detection. upf.edu
    MS DetectionDetection and quantification of metabolites and their 13C-labeled isotopologues by the mass spectrometer.To measure the extent of label incorporation and determine metabolite concentrations. physiology.org
    Data AnalysisProcessing of raw data to identify metabolites and quantify isotopic enrichment, followed by metabolic flux analysis.To interpret the biological meaning of the isotopic labeling patterns. physiology.orgmdpi.com

    Quantification of Isotopic Enrichment in Amino Acid Enantiomers

    The biological roles and metabolic pathways of amino acid enantiomers (D- and L-forms) can differ significantly. Quantifying the isotopic enrichment in individual D- and L-enantiomers of alanine after administration of a labeled precursor is critical for understanding stereospecific metabolic processes. This requires analytical methods that can both separate the enantiomers and measure their specific isotope ratios.

    Methodology and Research Findings: The analysis typically involves chromatographic separation of the D- and L-alanine enantiomers followed by mass spectrometric detection. acs.org A common strategy in GC-MS is to derivatize the amino acid mixture with a chiral reagent. acs.orgresearchgate.net This process converts the enantiomers into diastereomers, which have different physical properties and can be separated on a standard, non-chiral GC column. acs.org Alternatively, a chiral GC column can be used to directly separate the derivatized enantiomers. researchgate.net For LC-MS, similar strategies involving chiral derivatization reagents or chiral stationary phases are employed to achieve separation. mdpi.comcapes.gov.br

    Once the D- and L-alanine derivatives are chromatographically separated, the mass spectrometer quantifies the abundance of the unlabeled molecule and its 13C-labeled isotopologue for each peak. When using DL-Alanine (2-13C) as a tracer, this allows for the precise determination of 13C enrichment specifically in the D-alanine pool versus the L-alanine pool.

    Research using these methods has provided insights into the distinct metabolic fates of amino acid enantiomers. acs.orgresearchgate.net For example, studies on bacterial peptidoglycan metabolism have used isotopic labeling to show differences in the incorporation and turnover of D- and L-alanine. acs.org Such analyses can reveal the activity of enzymes like alanine racemase, which interconverts L-alanine and D-alanine, by tracking the transfer of the 13C label from one enantiomer to the other. acs.org The ability to accurately quantify isotopic enrichment in each enantiomer is thus a powerful tool for probing the nuances of chiral metabolomes.

    Table 3: Example Data for Isotopic Enrichment in Alanine Enantiomers

    AnalyteRetention Time (min)Unlabeled Mass (M+0) IntensityLabeled Mass (M+1) IntensityCalculated 13C Enrichment (%)
    Derivatized L-Alanine12.5850,000150,00015.0%
    Derivatized D-Alanine13.1980,00020,0002.0%

    Note: The data in this table is hypothetical and for illustrative purposes only. It demonstrates how results might be presented from an experiment tracing 13C enrichment into D- and L-alanine pools.

    Investigation of Metabolic Compartmentation and Intercellular Fluxes with Dl Alanine 2 13c

    Neuronal-Glial Metabolic Interactions

    The brain exhibits a high degree of metabolic specialization, with distinct yet interdependent roles for its primary cell types: neurons and glial cells (astrocytes). DL-Alanine (2-¹³C) is instrumental in dissecting these complex interactions, revealing how these cells cooperate to maintain energy homeostasis and support neurotransmission. researchgate.netfrontiersin.org When introduced into neural preparations, the ¹³C label from alanine (B10760859) is incorporated into various metabolites, and the specific labeling patterns observed in different cell types unveil the predominant metabolic pathways active within each. researchgate.netscilit.com

    Studies using ¹³C-labeled alanine have shown that while both neurons and astrocytes take up alanine, its metabolic fate differs significantly between them. frontiersin.orgscilit.com In astrocytes, the primary fate of the alanine carbon backbone is conversion to lactate (B86563). frontiersin.org In contrast, neurons and co-cultures of neurons and astrocytes utilize alanine to form labeled neurotransmitter amino acids, such as glutamate (B1630785) and γ-aminobutyric acid (GABA). researchgate.netscilit.com This differential metabolism underscores the specialized roles of each cell type and highlights the metabolic trafficking that occurs between them. nih.gov

    Cell TypePrimary Metabolic Product from [3-¹³C]AlaninePercentage ConversionKey Implication
    Astrocytes[3-¹³C]Lactate~90%Predominantly glycolytic; source of lactate for neurons. frontiersin.org
    Neurons[3-¹³C]Lactate~12.5%Utilizes alanine for energy and neurotransmitter synthesis. frontiersin.org

    A key enzyme that distinguishes glial metabolism from neuronal metabolism is pyruvate (B1213749) carboxylase (PC), which is found almost exclusively in astrocytes. frontiersin.orgnih.govfrontiersin.org This enzyme catalyzes the anaplerotic fixation of CO₂ onto pyruvate to form oxaloacetate, replenishing tricarboxylic acid (TCA) cycle intermediates that are used for biosynthesis, such as the synthesis of glutamate and glutamine. nih.govfrontiersin.orgnih.gov

    The use of [2-¹³C]alanine has provided compelling evidence for significant PC activity in glial cells. nih.govcore.ac.uk When [2-¹³C]alanine is metabolized to [2-¹³C]pyruvate, subsequent carboxylation by PC leads to the formation of specifically labeled oxaloacetate, which then enters the TCA cycle. This results in a unique labeling pattern in glutamate and glutamine. By analyzing the ¹³C isotopomers of glutamate, researchers can determine the relative contributions of PC and pyruvate dehydrogenase (PDH) pathways to its synthesis. nih.gov

    A study using [2-¹³C, ¹⁵N]alanine in superfused cerebral slices found that a significant portion of alanine was metabolized via the glial PC pathway, with the ratio of PC- to PDH-derived glutamate being approximately 0.25. nih.gov Furthermore, the detection of exported [2-¹³C, ¹⁵N]aspartate, a metabolite that could only be derived via the PC pathway, suggested a highly efficient and organized enzymatic arrangement within glial cells, referred to as a "metabolon." nih.govcore.ac.uk This metabolon appears to tightly couple aminotransferases with a pyruvate carboxylating enzyme, facilitating the rapid conversion and export of metabolites. nih.govcore.ac.uk

    Tracer UsedMetabolic Pathway Ratio MeasuredObserved RatioInterpretation
    [2-¹³C, ¹⁵N]AlaninePyruvate Carboxylase (PC) / Pyruvate Dehydrogenase (PDH)0.25Demonstrates significant glial-specific anaplerotic flux from alanine. nih.gov

    Building on the observation of differential alanine metabolism, studies with ¹³C-labeled alanine have substantiated the concept of an "alanine-lactate shuttle" between neurons and astrocytes. researchgate.netnih.gov This shuttle is proposed to be complementary to the well-established glutamate-glutamine cycle. scilit.com In this mechanism, neuron-derived alanine, formed by the transamination of pyruvate, acts as a carrier of nitrogen from neurons back to astrocytes. unil.ch This balances the flow of nitrogen from astrocytes to neurons in the form of glutamine. researchgate.netresearchgate.net

    In astrocytes, the received alanine is converted back to pyruvate, which is then predominantly reduced to lactate and released. frontiersin.org This astrocytically-produced lactate can then be taken up by neurons and used as an energy substrate, thereby completing the cycle. researchgate.netscilit.com This shuttle serves a dual purpose: it facilitates the transfer of nitrogen necessary to sustain the glutamate-glutamine cycle, and it recycles carbon skeletons in the form of lactate as an energy source for neurons. frontiersin.orgnih.gov Evidence from studies in bee retina also supports a glia-neuron alanine shuttle as a central component of energy metabolism, where glia supply alanine to neurons and ammonium (B1175870) is returned to the glia. nih.govnih.gov

    Evidence of Glial Metabolons and Pyruvate Carboxylase Activity

    Inter-organ Metabolic Crosstalk (e.g., Liver, Muscle)

    DL-Alanine labeled with ¹³C is also a valuable tool for investigating metabolic communication between different organs, particularly the liver and skeletal muscle. The glucose-alanine cycle, or Cahill cycle, is a well-known example of this crosstalk, where muscle protein is broken down during periods of fasting, and the resulting amino groups are transferred to pyruvate to form alanine. biorxiv.orgjci.org This alanine is then transported to the liver. biorxiv.org

    In the liver, alanine is a primary substrate for gluconeogenesis, the process of generating new glucose. nih.gov Using ¹³C-labeled alanine infusions in rats, researchers have quantified the metabolic fluxes in the liver. These studies show that labeled alanine enters the TCA cycle primarily via pyruvate carboxylase, underscoring the importance of this anaplerotic pathway in hepatic gluconeogenesis. nih.gov The labeling patterns in glucose derived from the ¹³C-alanine tracer provide detailed information about the relative activities of key enzymes and pathways. nih.gov

    Studies in humans using [3-¹³C]alanine have demonstrated that the glucose-alanine cycle is a critical regulator of hepatic mitochondrial oxidation. jci.org During prolonged fasting, a reduction in alanine turnover was associated with decreased rates of mitochondrial oxidation in the liver. Infusing alanine to restore its turnover to levels seen after a shorter fast was sufficient to increase these rates, revealing a key role for inter-organ alanine cycling in regulating liver energy metabolism. jci.org

    Metabolic Flux Ratio Measured in Rat LiverApproximate ValueSignificance
    Pyruvate Dehydrogenase / Pyruvate Carboxylase Activity28%Indicates TCA cycle entry from alanine is dominated by the anaplerotic pyruvate carboxylase pathway during gluconeogenesis. nih.gov
    Flux from PEP to Pyruvate Kinase / Flux from PEP to Glucose42%Quantifies the degree of pyruvate cycling relative to the net gluconeogenic output. nih.gov

    Enzymatic Reaction Mechanism Studies and Flux Quantification Using Dl Alanine 2 13c

    Pyruvate (B1213749) Dehydrogenase Complex (PDH) Activity Assessment

    The Pyruvate Dehydrogenase Complex (PDH) catalyzes the irreversible decarboxylation of pyruvate to acetyl-CoA, a key entry point for carbohydrates into the tricarboxylic acid (TCA) cycle for oxidative metabolism. The activity of PDH is a critical determinant of cellular energy homeostasis.

    DL-ALANINE (2-13C) is readily converted to [2-13C]pyruvate in cells. When this labeled pyruvate is metabolized by PDH, it is decarboxylated, losing the C1 carbon, and the resulting acetyl-CoA is labeled at the C2 position ([2-13C]acetyl-CoA). This labeled acetyl-CoA then enters the TCA cycle by condensing with oxaloacetate to form citrate (B86180). Subsequent turns of the TCA cycle transfer the 13C label to other intermediates. Specifically, the metabolism of [2-13C]acetyl-CoA leads to the formation of [4-13C]glutamate. pnas.orgpnas.orgpnas.org The detection and quantification of [4-13C]glutamate using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry provide a direct measure of PDH flux. pnas.orgpnas.org

    Studies have utilized this principle to assess PDH activity under various conditions. For instance, in perfused livers from ob/ob mice, the relative flux through PDH was compared to that of Pyruvate Carboxylase (PC) by analyzing the 13C enrichment in different carbons of glutamate (B1630785). pnas.org In these studies, [2-13C]pyruvate, interconverted from [2-13C]alanine, was used as the substrate. pnas.org The ratio of 13C labeling at glutamate C-5 (reflecting PDH flux) to that at C-2 and C-3 (reflecting PC flux) provided insights into the effects of leptin treatment on hepatic metabolism. pnas.org Similarly, hyperpolarized [2-13C]pyruvate has been employed to probe myocardial metabolism, where the detection of [5-13C]glutamate reflects PDH-mediated oxidation of pyruvate and its subsequent incorporation into the TCA cycle. martinos.org

    Table 1: Research Findings on PDH Activity Assessment using [2-13C]Alanine/Pyruvate

    Study Focus Model System Key Finding Citation
    Effect of Leptin on Hepatic Metabolism Perfused liver from ob/ob mice The ratio of glutamate C-5 to (C-2+C-3) labeling indicated relative fluxes through PDH and PC. pnas.org pnas.org
    Cardiac Metabolism under Dobutamine Stimulation In vivo rat heart Increased labeling of [5-13C]glutamate from [2-13C]pyruvate indicated enhanced PDH-mediated oxidation and TCA cycle activity. martinos.org martinos.org
    Glioblastoma Cell Metabolism Cultured glioblastoma cells The predominant formation of [4-13C]glutamate from [2-13C]glucose (which forms [2-13C]pyruvate) demonstrated that the major route of pyruvate entry into the TCA cycle is through PDH. pnas.org pnas.org

    Pyruvate Carboxylase (PC) Flux Measurement

    Pyruvate Carboxylase (PC) is an anaplerotic enzyme that catalyzes the carboxylation of pyruvate to form oxaloacetate, replenishing TCA cycle intermediates. This pathway is particularly important in gluconeogenesis and biosynthesis.

    The use of DL-ALANINE (2-13C) allows for the quantification of PC flux. When [2-13C]pyruvate, derived from the administered alanine (B10760859), is carboxylated by PC, it forms [2-13C]oxaloacetate. This labeled oxaloacetate can then enter the TCA cycle. Through the action of TCA cycle enzymes, the 13C label from [2-13C]oxaloacetate is incorporated into C2 and C3 of glutamate. pnas.org Therefore, the detection of [2-13C]glutamate and [3-13C]glutamate is indicative of PC activity. pnas.orgismrm.org

    By comparing the 13C enrichment in different glutamate carbons, the relative fluxes through PC and PDH can be determined. A higher ratio of [2-13C]glutamate + [3-13C]glutamate to [4-13C]glutamate (or [5-13C]glutamate, depending on the specific carbon numbering) signifies a greater contribution of PC to pyruvate metabolism. pnas.org Studies in rat liver have shown that infused labeled alanines enter the TCA cycle predominantly via pyruvate carboxylase, with the ratio of PDH to PC activity being approximately 28%. nih.gov In cultured hepatocytes, the metabolism of [2-13C]pyruvate led to the production of [2-13C]- and [3-13C]glutamate isotopomers, which are produced solely by PC-flux through the TCA-cycle. ismrm.org This demonstrates the utility of [2-13C]pyruvate as a superior substrate for quantifying metabolic pathways in hepatocytes. ismrm.org

    Table 2: Research Findings on PC Flux Measurement using [2-13C]Alanine/Pyruvate

    Study Focus Model System Key Finding Citation
    Hepatic Gluconeogenesis Rat liver Labeled alanines primarily entered the TCA cycle via PC, with a PDH/PC activity ratio of about 28%. nih.gov nih.gov
    Hepatocellular Metabolism Cultured murine hepatocytes [2-13C]pyruvate metabolism resulted in [2-13C]- and [3-13C]glutamate, which are specific markers for PC flux. ismrm.org ismrm.org
    Leptin's Effect on Liver Metabolism Perfused liver from ob/ob mice The ratio of labeled glutamate carbons (C-5 vs. C-2+C-3) was used to quantify the relative fluxes through PDH and PC. pnas.org pnas.org

    Alanine Aminotransferase (ALT) Reaction Kinetics and Isotopic Fractionation

    Alanine Aminotransferase (ALT), also known as glutamate-pyruvate transaminase, catalyzes the reversible transfer of an amino group from alanine to α-ketoglutarate to form pyruvate and glutamate. This enzyme plays a crucial role in amino acid metabolism and the glucose-alanine cycle.

    The use of DL-ALANINE (2-13C) allows for the direct investigation of ALT kinetics. The conversion of [2-13C]alanine to [2-13C]pyruvate can be monitored in real-time, providing insights into the forward reaction rate. Conversely, the administration of labeled pyruvate can be used to study the reverse reaction, leading to the formation of [2-13C]alanine. researchgate.netmriquestions.com Hyperpolarized [1-13C]pyruvate studies have shown the rapid conversion to [1-13C]alanine via ALT, allowing for the assessment of ALT flux. researchgate.netmriquestions.com While these studies often use [1-13C]pyruvate, the principles are directly applicable to tracing the label from [2-13C]alanine.

    Furthermore, stable isotope studies can reveal details about isotopic fractionation during enzymatic reactions. Theoretical and experimental work has been conducted to understand the carbon isotope distribution between the equilibrated carbon sites of alanine and pyruvate during the ALT-catalyzed reaction. caltech.edu This research helps to refine metabolic models by accounting for the kinetic isotope effects associated with enzymatic transformations. In a study on malaria-infected murine models, an increased level of [2-13C]alanine following the administration of labeled glucose (which is converted to labeled pyruvate) suggested a potential elevation in ALT activity, possibly indicating hepatocellular injury. semanticscholar.org

    Table 3: Research Findings on ALT Reaction using [2-13C]Alanine/Pyruvate

    Study Focus Model System Key Finding Citation
    Carbon Isotope Distribution In vitro enzyme assay Theoretical predictions and experimental work on the δ13C of the α-carbon site in alanine equilibrated with pyruvate via ALT. caltech.edu caltech.edu
    Malaria Pathophysiology Malaria-infected murine model Higher labeling of [2-13C]alanine from labeled glucose suggested elevated ALT activity. semanticscholar.org semanticscholar.org
    Real-time Metabolic Imaging In vivo systems Hyperpolarized [1-13C]pyruvate is rapidly converted to [1-13C]alanine, allowing for the assessment of ALT flux. researchgate.netmriquestions.com researchgate.netmriquestions.com

    Investigation of Other Pyruvate-Interconverting Enzymes

    Besides PDH, PC, and ALT, other enzymes also utilize pyruvate as a substrate. DL-ALANINE (2-13C), through its conversion to [2-13C]pyruvate, is a valuable tool for studying these interconnected metabolic pathways.

    One of the most significant pyruvate-interconverting enzymes is Lactate (B86563) Dehydrogenase (LDH) , which catalyzes the reversible conversion of pyruvate to lactate. This reaction is central to anaerobic glycolysis and the Cori cycle. Studies using hyperpolarized [2-13C]pyruvate have demonstrated the ability to monitor the conversion to [2-13C]lactate, providing a measure of LDH flux. martinos.orgahajournals.orgresearchgate.net This allows for the assessment of the balance between oxidative and non-oxidative glucose metabolism.

    The use of [2-13C]pyruvate has been shown to be superior to other labeled forms of pyruvate for studying a broad range of metabolic pathways in hepatocytes. NMR analysis of extracts from hepatocytes incubated with [2-13C]pyruvate identified metabolites derived from the activity of lactate dehydrogenase, alanine aminotransferase, aspartate aminotransferase, and malic enzyme, in addition to PC and PDH. ismrm.org This highlights the versatility of DL-ALANINE (2-13C) as a tracer for obtaining a comprehensive view of pyruvate metabolism.

    Table 4: Research Findings on Other Pyruvate-Interconverting Enzymes using [2-13C]Alanine/Pyruvate

    Enzyme Model System Key Finding Citation
    Lactate Dehydrogenase (LDH) In vivo rat heart Dobutamine stimulation led to increased labeling of [2-13C]lactate from [2-13C]pyruvate. martinos.org martinos.org
    Lactate Dehydrogenase (LDH) In vivo systems Hyperpolarized pyruvate is converted to lactate, allowing assessment of LDH flux, which is important in conditions like ischemia. researchgate.net researchgate.net
    Malic Enzyme (ME) Human subjects with and without NAFLD Hepatic pyruvate cycling rates, which include malic enzyme flux, were assessed by monitoring the relative labeling of hepatic [2-13C]alanine and [2-13C]glutamate. researchgate.net researchgate.net

    Dl Alanine 2 13c in Specific Model Systems and Biological Contexts

    Mammalian Cell Culture Models

    Mammalian cell lines offer controlled environments to dissect specific metabolic pathways. The use of DL-ALANINE (2-13C) in these models has been instrumental in understanding the nuanced roles of alanine (B10760859) in different cell types.

    Renal Epithelial Cell Line Metabolism (e.g., LLC-PK1/Cl4)

    The LLC-PK1/Cl4 cell line, derived from pig kidney epithelium, is a well-established model for studying renal transport and metabolism. Studies using 13C-labeled alanine have demonstrated that these cells actively take up and metabolize this amino acid. nih.gov Alanine uptake in LLC-PK1 cells is predominantly a sodium-dependent process. nih.gov Once inside the cell, the 13C label from L-[3-13C]alanine is incorporated into various metabolites, including glycolytic products and intermediates of the tricarboxylic acid (TCA) cycle. nih.gov This indicates that alanine serves as a substrate for energy production in these renal cells.

    Notably, the metabolism of labeled L-alanine in LLC-PK1/Cl4 cells leads to the enrichment of glutamate (B1630785), providing a means to calculate the relative activity of key enzymes. nih.gov For instance, when L-alanine is the sole carbon source, the activity of pyruvate (B1213749) dehydrogenase was estimated to be approximately 61%. nih.gov These findings underscore the importance of alanine as a fuel source for renal epithelial cells and highlight the utility of 13C-labeled substrates in quantifying metabolic fluxes.

    Pancreatic Beta-Cell Metabolism and Insulin (B600854) Secretion Regulation (e.g., BRIN-BD11)

    In the context of pancreatic beta-cells, alanine metabolism is intricately linked to the regulation of insulin secretion. The BRIN-BD11 cell line, a clonal pancreatic β-cell line, has been extensively used to investigate these processes. diabetesjournals.orgnih.govdiabetesjournals.org Early studies suggested that while beta-cells metabolize L-alanine, it had little effect on insulin secretion. nih.gov However, subsequent research revealed that L-alanine is a potent stimulus for insulin secretion, particularly in the presence of glucose. diabetesjournals.orgnih.gov

    Using 13C nuclear magnetic resonance (NMR) with L-[3-13C]alanine, researchers have demonstrated substantial oxidative metabolism of alanine in BRIN-BD11 cells, leading to the time-dependent production of cellular glutamate and aspartate. diabetesjournals.org This metabolic activity is crucial for its insulin-releasing effects, as inhibiting oxidative phosphorylation attenuates alanine-stimulated insulin secretion. diabetesjournals.orgnih.gov

    Furthermore, L-alanine has been shown to enhance glucose metabolism in these cells. The addition of L-alanine to glucose-stimulated BRIN-BD11 cells increases the utilization rate of glucose by approximately 2.4-fold. diabetesjournals.orgnih.gov This synergistic effect is thought to be due to the enhanced entry of glucose-derived pyruvate into the TCA cycle, leading to increased generation of key signaling molecules like ATP that trigger insulin release. nih.gov The insulinotropic action of L-alanine is also partly attributed to its co-transport with Na+, which leads to membrane depolarization. diabetesjournals.orgnih.gov

    Metabolic Effects of L-Alanine in BRIN-BD11 Cells

    ConditionObserved EffectKey FindingCitation
    Incubation with L-[3-13C]alanineTime-dependent production of [3-13C]glutamate, [2-13C]glutamate, and [2-13C]aspartateDemonstrates substantial oxidative metabolism of alanine. diabetesjournals.org
    L-alanine + Oligomycin (oxidative phosphorylation inhibitor)Attenuated insulin secretionAlanine's stimulatory effect on insulin secretion is dependent on its oxidative metabolism. diabetesjournals.orgnih.gov
    10 mmol/l L-alanine + 16.7 mmol/l glucose~2.4-fold increase in glucose utilization rateAlanine synergistically enhances glucose metabolism. diabetesjournals.orgnih.gov
    10 mmol/l L-alanineIncreased expression of ATP-citrate lyase by 2.0-foldAlanine can modulate lipid metabolism. diabetesjournals.org

    Tumor Cell Metabolism and Dysregulation (e.g., Glioblastoma)

    Glioblastoma, an aggressive form of brain cancer, exhibits significant metabolic reprogramming to support its rapid proliferation. researchgate.netmdpi.com Studies using 13C-labeled alanine have begun to unravel its role as a fuel source for these tumors. In patient-derived glioblastoma cells cultured with [3-13C]alanine, the labeled carbon was traced into lactate (B86563), indicating its entry into glycolytic pathways via pyruvate. researchgate.net

    Furthermore, the alanine-derived [3-13C]pyruvate was found to generate [2-13C]acetyl-CoA, which subsequently entered the TCA cycle. researchgate.net This was evidenced by the detection of M+1 13C isotopomers of citrate (B86180), glutamate, malate (B86768), and aspartate. researchgate.net These findings demonstrate that glioblastoma cells can utilize alanine not only for energy generation but also to produce precursors for the synthesis of other essential biomolecules. researchgate.net In human glioblastoma SF188 cells, the metabolism of [1,6-13C2]glucose led to the production of [3-13C]alanine, which was predominantly found in the extracellular medium, suggesting active secretion by the tumor cells. pnas.orgpnas.org

    Animal Models (e.g., Rats, Mice) for Metabolic Research

    Animal models are indispensable for studying metabolic processes in a whole-organism context, where interplay between different tissues and organs can be observed. DL-ALANINE (2-13C) has been used in rats and mice to investigate various aspects of metabolism, including gluconeogenesis and the metabolic response to ischemia.

    In studies of rat liver metabolism, infusion of 13C-labeled L- and D-alanine revealed that alanine is a major amino acid for gluconeogenesis. nih.gov The labeled alanine was found to enter the TCA cycle primarily through pyruvate carboxylase. nih.gov These in vivo studies also allowed for the estimation of metabolic flux ratios, providing a quantitative understanding of liver metabolism under specific physiological conditions. nih.gov For instance, after labeled D-alanine infusion, the metabolic pathway via D-amino acid oxidase was observed. nih.gov

    In a rat model of myocardial ischemia-reperfusion, hyperpolarized [1-13C]pyruvate was used to assess metabolic changes. physiology.org While an increase in alanine production is observed in ex vivo heart models during ischemia, this was not significantly noted in the in vivo rat model. physiology.org This highlights the importance of studying metabolism in intact animal models where systemic physiological responses are preserved. physiology.org In developing rats, the metabolism of [1,6-13C]glucose showed that the incorporation of the label into alanine was lower in the cerebellum compared to the cerebrum, reflecting regional differences in brain metabolism. nih.gov

    Microbial Systems and Isotope-Labeled Studies

    Stable isotope-labeled compounds like DL-ALANINE (2-13C) are also valuable tools in microbiology. They are used to trace metabolic pathways in bacteria and to develop novel diagnostic imaging agents. For example, radiolabeled D-alanine derivatives have been developed to specifically image living bacteria in vivo. nih.gov This is based on the principle that D-alanine is an essential component of the bacterial cell wall peptidoglycan, a structure not present in mammalian cells. nih.gov

    In vitro assays with various bacterial strains, including E. coli and S. aureus, have shown that d-[11C]alanine is actively incorporated into the bacteria. nih.gov This uptake can be blocked by unlabeled D-alanine, indicating a specific transport and incorporation mechanism. nih.gov Such isotope-labeled probes hold promise for the specific detection and monitoring of bacterial infections.

    In Vitro Biochemical Assays

    In vitro biochemical assays using purified enzymes or subcellular fractions are fundamental for elucidating the specific mechanisms of metabolic reactions. While the provided search results primarily focus on cell and animal models, the principles of using isotopically labeled substrates like DL-ALANINE (2-13C) are central to these assays. For example, such labeled compounds would be used to determine the kinetic properties of enzymes like alanine transaminase or to investigate the allosteric regulation of metabolic pathways. The metabolism of labeled alanines in rat liver extracts has been studied using 1H and 13C NMR spectroscopy to understand the regulation of gluconeogenesis. nih.gov These in vitro systems provide a controlled environment to dissect individual enzymatic steps and their regulation, complementing the findings from more complex cellular and whole-organism models.

    Challenges and Future Directions in Dl Alanine 2 13c Research

    Advancements in Sensitivity and Temporal Resolution for Isotopic Tracing

    A primary challenge in metabolic research is the ability to detect and quantify labeled metabolites with high sensitivity and to track their transformations in real-time. The application of DL-Alanine (2-13C) directly benefits from ongoing advancements in analytical instrumentation that address these needs.

    Detailed Research Findings:

    Recent progress in Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is pushing the boundaries of what is possible in isotopic tracing.

    High-Field NMR and Cryoprobes: The development of ultra-high field NMR instruments (1.1 GHz and beyond) and cryogenic probes significantly boosts signal-to-noise ratios. researchgate.netnist.gov This allows for the detection of lower abundance metabolites derived from a DL-Alanine (2-13C) tracer, which might otherwise be undetectable. nist.gov Cryogenically cooled probes, in particular, offer substantial improvements in sensitivity for ¹³C direct detection. researchgate.net

    Hyperpolarization Techniques: Hyperpolarized MRI (HP-MRI) has emerged as a powerful technology for increasing the sensitivity of ¹³C detection by several orders of magnitude. nih.gov Techniques like dynamic nuclear polarization (DNP) enhance the signal strength, enabling real-time, non-invasive monitoring of metabolic pathways in vivo. nih.govuii.ac.id This could allow researchers to visualize the metabolic fate of hyperpolarized DL-Alanine (2-13C) as it is converted to lactate (B86563), glutamate (B1630785), and other key metabolites within living organisms. nih.gov

    Rapid Data Acquisition: Advances in NMR pulse sequences and rapid data acquisition methods are shortening experiment times, improving the temporal resolution of metabolic studies. researchgate.netnist.gov This is critical for capturing the dynamics of fast-turnover pathways where DL-Alanine (2-13C) might be involved, providing a more accurate snapshot of metabolic fluxes over time. nih.gov High-temporal-resolution sensors based on laser absorption spectroscopy are also being developed, achieving precision measurements in seconds. ethz.chresearchgate.net

    These technological leaps are critical for overcoming the inherent low sensitivity of ¹³C NMR and for moving from static snapshots to dynamic, real-time mapping of metabolic networks using tracers like DL-Alanine (2-13C). nist.govuii.ac.id

    Integration with Multi-Omics Data for Systems-Level Metabolic Understanding

    To fully comprehend the complex regulation of metabolism, data from ¹³C tracing studies with DL-Alanine (2-13C) must be interpreted in a broader biological context. Integrating flux data with other "omics" datasets provides a systems-level view that connects metabolic activity with gene expression and protein synthesis. numberanalytics.comresearchgate.net

    Detailed Research Findings:

    The integration of fluxomics with genomics, transcriptomics, and proteomics is a key future direction. numberanalytics.comoup.com

    Connecting Flux to Gene Expression: By combining ¹³C metabolic flux analysis (¹³C-MFA) data with transcriptomics (RNA-seq), researchers can correlate changes in metabolic pathway usage with the expression levels of the genes encoding the relevant enzymes. researchgate.net For instance, an observed shift in the metabolism of DL-Alanine (2-13C) could be linked to the up- or down-regulation of genes involved in amino acid catabolism or the tricarboxylic acid (TCA) cycle.

    This multi-omics approach allows researchers to move from simply measuring fluxes to understanding the regulatory mechanisms that control them, providing a more holistic view of the cellular response to various stimuli or disease states.

    Omics LayerData ProvidedIntegration with DL-ALANINE (2-13C) Tracing
    Genomics DNA sequence, genetic variantsIdentifies the genetic blueprint for metabolic enzymes and pathways.
    Transcriptomics Gene expression levels (mRNA)Correlates metabolic flux changes with the regulation of enzyme-coding genes. researchgate.net
    Proteomics Protein abundance and modificationsLinks metabolic activity to the actual levels of enzymes present.
    Metabolomics Metabolite concentrationsProvides context for flux data by showing substrate availability and product accumulation. nih.gov
    Fluxomics Metabolic reaction rates (fluxes)Quantifies the rate of pathways involving the metabolism of the tracer.

    Development of Novel DL-ALANINE (2-13C) Derivatives for Targeted Probing

    While DL-Alanine (2-13C) is a valuable tracer for central carbon metabolism, there is a growing interest in developing novel, specialized probes from basic labeled compounds. By chemically modifying DL-Alanine (2-13C), it may be possible to create derivatives designed for specific, targeted applications.

    Detailed Research Findings:

    The synthesis of labeled molecules is a dynamic field, with efforts focused on creating probes for new applications.

    Probes for In Vivo Sensing: Research has shown the successful design and synthesis of ¹³C-labeled probes for sensing specific molecules in vivo, such as nitric oxide (NO). nih.govnih.govnsf.gov These probes are engineered to react selectively with their target, resulting in a change in the NMR signal that can be detected non-invasively. nih.gov This concept could be applied to DL-Alanine (2-13C), potentially modifying it to create a sensor for specific enzymatic activities or the presence of certain reactive species in a localized environment.

    Versatile Synthetic Building Blocks: The development of methods to create universal ¹³C₂ building blocks, like labeled acetylene (B1199291) from elemental ¹³C, demonstrates the potential for more efficient and cost-effective synthesis of a wide range of labeled compounds. researchgate.net Such strategies could be adapted to produce a variety of DL-Alanine (2-13C) derivatives with different functional groups, expanding the toolkit available to researchers.

    Site-Specific Labeling: Advanced synthetic chemistry allows for the precise placement of isotopic labels within a molecule. This enables the creation of DL-Alanine derivatives labeled at multiple specific positions (e.g., with ¹³C, ¹⁵N, and deuterium), which can provide more detailed information about reaction mechanisms and metabolic pathways. acs.org

    The future in this area lies in the creative synthesis of novel molecules based on the DL-Alanine (2-13C) scaffold, enabling the investigation of biological processes that are inaccessible with the parent compound alone.

    Standardization of 13C Metabolic Flux Analysis Methodologies

    A significant challenge in the field of ¹³C metabolic flux analysis (¹³C-MFA) is the lack of standardized procedures for conducting experiments and reporting results. This can make it difficult to compare findings across different studies and laboratories. nih.gov

    Detailed Research Findings:

    There is a concerted effort within the research community to standardize ¹³C-MFA to improve reproducibility and reliability. nih.govfrontiersin.org

    Guidelines for Reporting: Researchers have proposed minimum data standards for publishing ¹³C-MFA studies. nih.gov These guidelines cover the essential information that should be included, such as the metabolic network model used, the atom transitions for each reaction, the experimental data, and the statistical validation of the results. frontiersin.org

    Software and Modeling Tools: The development of sophisticated and user-friendly software packages (e.g., INCA, CeCaFLUX) has helped to standardize the computational aspects of flux analysis. numberanalytics.comoup.com These tools provide a common platform for designing experiments, performing flux calculations, and conducting statistical analyses. nih.govoup.com However, the choice of metabolic model remains a critical decision that can significantly impact the outcome, and model selection itself is an area requiring more robust validation methods. d-nb.infoplos.org

    Reference Materials and Methods: The development and distribution of standardized stable isotope reference materials are crucial for ensuring the accuracy and comparability of measurements between different instruments and labs. iaea.org

    Adherence to these emerging standards will be essential for ensuring that studies using DL-Alanine (2-13C) are robust, reproducible, and contribute to a cohesive body of scientific knowledge. nih.gov

    Area of StandardizationKey ChallengesFuture Directions
    Experimental Design Choosing the optimal tracer and experimental conditions. d-nb.infoDevelopment of computational tools to guide the design of labeling experiments.
    Metabolic Modeling Defining the scope and structure of the metabolic network. d-nb.infoplos.orgConsensus on model complexity for specific biological systems; validation against multiple datasets. plos.org
    Data Analysis Use of different algorithms and statistical methods. oup.comAdoption of common software platforms and transparent reporting of all analysis steps.
    Results Reporting Inconsistent and incomplete reporting of methods and data. nih.govWidespread adoption of community-developed guidelines for publishing MFA studies. nih.gov

    Expanding the Scope of DL-ALANINE (2-13C) Applications in Emerging Research Fields

    The application of stable isotope tracers like DL-Alanine (2-13C) is expanding beyond traditional metabolic pathway analysis into new and exciting areas of biomedical and environmental research.

    Detailed Research Findings:

    The versatility of ¹³C-labeled compounds makes them valuable tools in a variety of emerging fields.

    Drug Development and Toxicology: Labeled compounds are used to trace the metabolic fate of drugs, helping to understand their efficacy and potential toxicity. acs.orgalfa-chemistry.com DL-Alanine (2-13C) could be used to study how drug candidates perturb amino acid metabolism or to investigate the mechanisms of drug-induced toxicity. acs.org

    Traumatic Brain Injury (TBI): Recent research has highlighted the use of ¹³C isotope tracing to study the significant metabolic dysfunction that occurs following TBI. nih.gov Tracers can reveal how the brain's use of energy sources, including amino acids like alanine (B10760859), is altered after injury, offering insights into potential therapeutic targets. nih.gov

    Environmental and Agricultural Science: Stable isotopes are used to trace the carbon cycle in soil and plants, providing knowledge that is essential for improving agricultural productivity and developing strategies to mitigate climate change. alfa-chemistry.comiaea.org

    Personalized Medicine: As our ability to measure metabolic fluxes in individuals improves, it may become possible to use tracers like DL-Alanine (2-13C) to diagnose diseases and tailor treatments to a patient's specific metabolic profile.

    The future will likely see DL-Alanine (2-13C) and other labeled compounds being used to answer a much broader range of biological questions, from understanding the complexities of human disease to monitoring the health of our planet.

    Q & A

    Q. How does ¹³C isotopic labeling at the C2 position of DL-alanine enhance metabolic pathway analysis in mammalian systems?

    • Methodological Answer : DL-Alanine (2-¹³C) is used to trace carbon flux in metabolic cycles like the glucose-alanine cycle. Researchers can administer the labeled compound to cell cultures or animal models, then analyze metabolites via ¹³C-NMR or LC-MS/MS to track isotopic enrichment. For example, in hepatic gluconeogenesis studies, the labeled alanine donates its ¹³C to pyruvate, enabling quantification of glucose synthesis rates. Precise sample preparation (e.g., quenching metabolic activity with liquid nitrogen) and isotopic correction for natural abundance are critical .

    Q. What experimental designs are optimal for studying DL-alanine’s role in transition metal chelation (e.g., Cu²⁺, Zn²⁺)?

    • Methodological Answer : Use potentiometric titration or UV-Vis spectroscopy to measure binding constants. Prepare metal-alanine complexes in buffered solutions (pH 5–7) to mimic physiological conditions. For example, in Cu²⁺ chelation studies, monitor absorbance at 600–700 nm (d-d transition bands) to determine stoichiometry. Control experiments with non-labeled alanine can isolate isotopic effects on binding affinity .

    Q. How can DL-alanine (2-¹³C) be synthesized with high isotopic purity for tracer studies?

    • Methodological Answer : Synthesis typically involves enzymatic transamination using ¹³C-labeled pyruvate and glutamate dehydrogenase. Post-synthesis, purity is validated via HPLC coupled with mass spectrometry (e.g., ESI-MS). Storage at -20°C in anhydrous conditions prevents isotopic dilution or degradation .

    Advanced Research Questions

    Q. How do discrepancies in DL-alanine solubility data across electrolyte solutions impact experimental reproducibility?

    • Methodological Answer : Solubility variations arise from ion-specific effects (e.g., salting-in/-out by Na⁺ vs. K⁺). To resolve contradictions:
    • Use dynamic light scattering (DLS) to detect mesoscale aggregates in undersaturated solutions.
    • Validate solid-phase crystallinity via XRD after equilibration.
      Example: In Na₂SO₄ solutions, DL-alanine exhibits salting-out, while KF induces salting-in. Document solution history (aging time, mixing) to ensure consistency .

    Q. What advanced spectroscopic techniques differentiate enantiomeric forms of alanine in crystallization studies?

    • Methodological Answer : Terahertz time-domain spectroscopy (THz-TDS) distinguishes L-, D-, and DL-alanine crystals by their unique absorption bands (e.g., DL-alanine peaks at 50–60 cm⁻¹ vs. 70–80 cm⁻¹ for enantiomers). Coupled with Raman spectroscopy , this identifies polymorphic transitions during nucleation. Calibrate using racemic mixtures of known composition .

    Q. How can DL-alanine (2-¹³C) improve sensitivity in NMR studies of protein dynamics?

    • Methodological Answer : Incorporate ¹³C-labeled alanine into proteins via cell-free expression systems . Use heteronuclear single quantum coherence (HSQC) NMR to monitor backbone dynamics. The C2 position’s proximity to the α-carbon enhances detection of conformational changes in flexible regions. Compare with ¹⁵N-labeled samples to decouple rotational diffusion effects .

    Q. What protocols mitigate artifacts in nanoparticle synthesis when using DL-alanine as a capping agent?

    • Methodological Answer :
    • Optimize pH (8–10) to stabilize alanine’s carboxylate group for Ag⁺ reduction.
    • Use TEM and dynamic light scattering (DLS) to monitor particle size distribution.
    • Pre-purify DL-alanine via ion-exchange chromatography to remove trace metals that catalyze aggregation. Reference: Silver nanoparticles synthesized with DL-alanine (2-¹³C) show narrower size distributions (5–15 nm) compared to non-labeled controls .

    Data Contradiction and Validation

    Q. How to reconcile conflicting reports on DL-alanine’s role in photochromic material synthesis?

    • Methodological Answer : Discrepancies may stem from synthesis conditions (e.g., UV exposure time, solvent polarity). Reproduce the protocol by Zheng et al. (2022):
    • React DL-alanine with arsenotungstate under nitrogen.
    • Characterize photochromism via UV-Vis kinetics (λ = 550 nm) and proton conductivity via impedance spectroscopy .
      Inconsistent results may arise from oxygen contamination or variable crystallinity .

    Q. What validation strategies confirm the absence of toxicity in DL-alanine tracer studies?

    • Methodological Answer : Conduct acute oral toxicity tests per ISO 10993-11. For example, administer 10,000 mg/kg to Sprague-Dawley rats and monitor for 14 days. Histopathological analysis of liver/kidney tissues and LC-MS/MS plasma profiling ensure no bioaccumulation. Note: LD₅₀ > 10,000 mg/kg confirms safety for research use .

    Tables

    Application Key Technique Critical Parameters Reference
    Metabolic flux analysis¹³C-NMRIsotopic purity >98%, quench time <5 sec
    Metal chelationUV-Vis spectroscopypH 6.0, ionic strength 0.1 M
    Nanoparticle synthesisTEM/DLSAgNO₃:Alanine molar ratio 1:2, pH 9.0
    Enantiomer differentiationTHz-TDSSpectral resolution <1 cm⁻¹, sample thickness 0.5 mm

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